molecular formula C13H30O6P2 B046099 Tetraisopropyl methylenediphosphonate CAS No. 1660-95-3

Tetraisopropyl methylenediphosphonate

Cat. No. B046099
CAS RN: 1660-95-3
M. Wt: 344.32 g/mol
InChI Key: ODTQUKVFOLFLIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetraisopropyl methylenediphosphonate and related phosphonate compounds has been extensively studied, focusing on environmental relevance, biodegradability, and removal in wastewater treatment plants. While direct synthesis methods specific to this compound are not explicitly detailed in available literature, similar phosphonates are synthesized through a variety of chemical pathways, including direct alkylation, Michael addition, and nucleophilic substitution reactions. These methods highlight the chemical versatility and the broad applicability of phosphonate compounds in environmental and industrial contexts (E. Rott et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its phosphonate groups attached to a methylene bridge, which significantly influences its chemical behavior and reactions. Phosphonates, in general, exhibit unique structural features, including strong P-O bonds and the ability to form stable chelates with metal ions. These structural characteristics are crucial for their application in scale inhibition, corrosion prevention, and as ligands in coordination chemistry.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including complexation with metals, hydrolysis, and condensation reactions. Its chemical properties are influenced by the presence of phosphonate groups, which confer high stability against biological degradation but allow for abiotic degradation processes like photolysis. This stability, combined with the ability to form complexes with metal ions, makes it valuable in applications ranging from industrial water treatment to catalysis (C. M. Sevrain et al., 2017).

Scientific Research Applications

  • Synthesis of (Z)-vinyl phosphonates and bis(trifluoroethyl) phosphonates : A new bisphosphonate reagent, tetrakis(2,2,2-trifluoroethyl) methylenediphosphonate, is useful in synthesizing these compounds (Davis, Rosén, & Kiddle, 1998).

  • Treatment of Rheumatoid Arthritis and Other Diseases : 99Tc-methylenediphosphonate shows potential in treating rheumatoid arthritis, ankylosing spondylitis, Graves' ophthalmopathy, and other autoimmune diseases, as well as pain caused by cancer and femoral head necrosis (Xue & Su, 2010).

  • Michael-type Addition Reactions : Tetraethyl and tetraisopropyl ethenylidenebisphosphonates can undergo Michael-type addition reactions with nitrogen, phosphorus, or sulphur nucleophiles, yielding C-substituted methylene-bisphosphonates (Hutchinson & Thornton, 1988).

  • Synthesis of New Polyphosphonic Acids : An efficient method involves reacting tetraisopropyl methylenediphosphonate with diisopropyl n-bromoalkanephosphonates, forming hexaisopropyl alkane-1,1,n-triphosphonates (Viornery et al., 2002).

  • Extraction of Rare Earth Elements : Tetraalkyl methylenediphosphonates, among other compounds, effectively extract cerium, promethium, and americium from nitric acid solutions (Siddal, 1963).

  • Synthesis of 1,1-Cyclopropanediylbis(phosphonic acid) : This compound can be synthesized through intramolecular cyclisation of tetraisopropyl bis(phosphonate) and subsequent dealkylation (Hutchinson & Thornton, 1990).

  • Preparation of Monohalogenated Phosphonates : Controlled monohalogenation of phosphonates is achievable using electrophilic halogenation and condensation with diethyl chlorophosphate (Iorga & Savignac, 2001).

Safety and Hazards

Tetraisopropyl methylenediphosphonate causes serious eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention .

Biochemical Analysis

Biochemical Properties

It has been used in the preparation of AZT 5’-Triphosphate compounds which display inhibitory effects on HIV-1 reverse transcriptase . This suggests that Tetraisopropyl methylenediphosphonate may interact with enzymes and proteins involved in the replication of HIV-1.

Cellular Effects

Its role in the synthesis of AZT 5’-Triphosphate compounds suggests that it may influence cell function by interfering with the replication of HIV-1 .

Molecular Mechanism

It is known to be involved in the synthesis of AZT 5’-Triphosphate compounds, which inhibit HIV-1 reverse transcriptase . This suggests that this compound may exert its effects at the molecular level by interacting with this enzyme.

properties

IUPAC Name

2-[di(propan-2-yloxy)phosphorylmethyl-propan-2-yloxyphosphoryl]oxypropane
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InChI

InChI=1S/C13H30O6P2/c1-10(2)16-20(14,17-11(3)4)9-21(15,18-12(5)6)19-13(7)8/h10-13H,9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ODTQUKVFOLFLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CP(=O)(OC(C)C)OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H30O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7044847
Record name Tetraisopropyl methylenediphosphonate
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Molecular Weight

344.32 g/mol
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CAS RN

1660-95-3
Record name Tetraisopropyl methylenediphosphonate
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Record name Tetraisopropyl methylenediphosphonate
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Record name Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester
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Record name Tetraisopropyl methylenediphosphonate
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Record name Tetraisopropyl methylenebisphosphonate
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Record name TETRAISOPROPYL METHYLENEDIPHOSPHONATE
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Synthesis routes and methods

Procedure details

Insoluble, cross-linked copolymer beads (70.7 g) obtained by suspension polymerization of 90.5 weight percent vinylbenzyl chloride, 2.0 weight percent divinylbenzene, and 0.5 weight percent benzoyl peroxide (with the ethylstyrenes present in the technical grade divinylbenzene) were placed in a three neck found bottom flash and preswollen with 500 mL of toluene for two hours at room temperature. To this flask, a solution of sodium tetraisopropyl methylenediphosphonate, prepared as in Example 1, was added. The mixture was reacted at reflux for 20 hours. After that time, beads were separated and washed with toluene, and dried. The polymer contained 3.34 mmol of phosphorus/g of dry weight as determined by elemental analysis.
Quantity
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sodium tetraisopropyl methylenediphosphonate
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3.34 mmol
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the dianionic form of Tetraisopropyl methylenediphosphonate in coordination chemistry?

A1: The dianionic form of this compound (3) exhibits intriguing reactivity with metal centers. Specifically, it acts as a precursor to phosphorus-stabilized carbene complexes. For instance, reacting 3 with [ZrCl4(THF)2] generates a unique trinuclear zirconium complex (5) featuring a triscarbene-Zr dianionic fragment bridged by PO moieties []. This highlights the ability of 3 to stabilize unusual metal-carbene structures.

Q2: How does the structure of this compound contribute to its reactivity with zirconium compounds?

A2: The geminal dianion of this compound (3) possesses two negatively charged oxygen atoms adjacent to a central carbon atom. This arrangement enables the formation of strong bonds with metal centers, such as zirconium. Upon reacting with [ZrCl4(THF)2], these oxygen atoms coordinate to the zirconium, while the central carbon atom forms a relatively weak Zr-C bond with a small degree of pi-interaction []. This results in the formation of unusual carbene complexes like 5.

Q3: Are there any synthetic applications for the zirconium complexes formed with this compound?

A3: Yes, the zirconium complexes derived from this compound demonstrate synthetic utility. For example, complex 5, the trinuclear zirconium complex, reacts with aldehydes to produce olefins []. This reaction proceeds cleanly and offers a potential route to synthesize specific olefin structures by varying the aldehyde reactant.

Q4: What are the potential advantages of using this compound in organometallic synthesis compared to other similar compounds?

A4: While direct comparisons require further research, this compound offers distinct advantages in organometallic synthesis. Its ability to stabilize unusual carbene complexes, like those observed with zirconium [], makes it a valuable reagent for exploring new metal-carbon bonding motifs. Additionally, the reactivity of these resulting complexes, such as their ability to form olefins [], opens possibilities for novel synthetic applications.

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